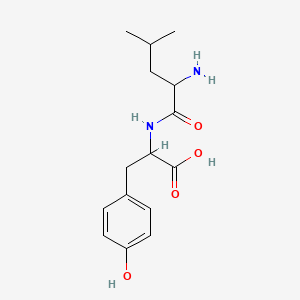

D-Leucyl-L-tyrosine

Beschreibung

Significance of Dipeptides in Biochemical and Materials Science Research

Dipeptides, the simplest members of the peptide family, consist of two amino acids linked by a single peptide bond. numberanalytics.com Despite their small size, they are of profound importance in both biochemical and materials science research.

In the realm of biochemistry, dipeptides serve as fundamental building blocks for proteins and are involved in a multitude of physiological processes. numberanalytics.com They can exhibit distinct biological activities, including acting as neurotransmitters, neuromodulators, and antioxidants. numberanalytics.combachem.com The study of dipeptides provides a simplified model for understanding the more complex interactions of larger protein structures and functions. taylorandfrancis.com Researchers utilize them to investigate enzyme kinetics, cell signaling pathways, and as components in the development of peptide-based therapeutics, such as enzyme inhibitors. numberanalytics.comnumberanalytics.com

In materials science, dipeptides have emerged as versatile building blocks for the bottom-up fabrication of self-assembling nanomaterials. dergipark.org.trdergipark.org.tr Their low cost, ease of synthesis, biocompatibility, and the ability to tune their functionality make them highly attractive for biotechnological applications. dergipark.org.trdergipark.org.tr Through non-covalent interactions like hydrogen bonding and π-π stacking, dipeptides can spontaneously organize into a variety of ordered nanostructures, including nanotubes, nanofibers, and hydrogels. bachem.comdergipark.org.tracs.org These materials have potential applications in drug delivery, tissue engineering, and nanoelectronics. dergipark.org.trnih.gov The self-assembly process is highly dependent on the amino acid sequence and stereochemistry, making the design of specific dipeptides a key area of research. acs.orgnih.gov

| Field of Research | Key Significance and Applications | Supporting References |

|---|---|---|

| Biochemical Science | Serve as protein building blocks; possess distinct biological activities (e.g., neurotransmission, antioxidant); used to study protein structure and function; components in developing peptide-based drugs. | numberanalytics.comnumberanalytics.comtaylorandfrancis.comnovapublishers.com |

| Materials Science | Act as building blocks for self-assembling nanostructures (nanotubes, hydrogels); applications in drug delivery, tissue engineering, and nanoelectronics; properties are tunable through sequence and stereochemistry. | bachem.comdergipark.org.trdergipark.org.tracs.orgnih.gov |

Overview of Leucine (B10760876) and Tyrosine Enantiomers in Peptide Synthesis and Function

The function and structure of peptides are critically dependent on the stereochemistry of their constituent amino acids. numberanalytics.com With the exception of achiral glycine (B1666218), all proteinogenic amino acids exist as enantiomers, which are non-superimposable mirror images designated as L (levo) or D (dextro) forms. masterorganicchemistry.com In nature, the L-form is almost exclusively found in proteins. masterorganicchemistry.comekb.eg

Leucine (Leu) is an aliphatic amino acid, while Tyrosine (Tyr) is an aromatic amino acid with a phenol (B47542) side chain. ekb.eg In peptide synthesis, the choice between L- or D-isomers for leucine and tyrosine has profound implications:

Synthesis: The process of creating a peptide bond between two amino acids requires careful control to ensure the desired sequence and stereochemistry are achieved. masterorganicchemistry.com Standard synthesis techniques, whether in solution or on a solid phase, can incorporate either L- or D-amino acids. academie-sciences.fr The use of protecting groups is essential to prevent unwanted side reactions and to control the coupling of the correct amino and carboxyl termini. masterorganicchemistry.com

Structure and Function: The incorporation of a D-amino acid into a peptide chain, which would naturally contain L-amino acids, introduces a significant structural perturbation. It can alter the peptide's secondary structure, such as disrupting β-sheets or helices. thermofisher.com This change in three-dimensional conformation directly impacts the peptide's biological function, as interactions with enzymes and receptors are highly specific to stereochemistry. numberanalytics.com

Enzymatic Stability: Peptides composed solely of L-amino acids are readily degraded by proteases in biological systems. Introducing D-amino acids can render the peptide resistant to this enzymatic cleavage, significantly increasing its stability and bioavailability. nih.govnih.gov This is a key strategy in the design of peptide-based drugs.

Rationale for Dedicated Academic Inquiry into D-Leucyl-L-tyrosine

The specific dipeptide this compound is a subject of dedicated academic inquiry primarily due to its unique heterochiral (D-L) configuration. This structure serves as a valuable tool for investigating fundamental biochemical and biophysical principles.

One of the primary reasons for its study is its role as a research chemical, particularly as an inhibitor of certain enzymes like aminoacylases. chemicalbook.com The resistance of the D-leucine residue to cleavage allows researchers to probe the active sites and mechanisms of enzymes that would normally process the L-L isomer.

Furthermore, the self-assembly properties of dipeptides are highly sensitive to the chirality of the constituent amino acids. nih.gov The combination of a D-amino acid with an L-amino acid can lead to the formation of novel nanostructures with different morphologies and properties compared to their homochiral (L-L or D-D) counterparts. nih.gov The study of this compound self-assembly contributes to the broader understanding of how molecular chirality dictates supramolecular architecture, paving the way for the rational design of new biomaterials. acs.orgrsc.org

Finally, investigating peptides with mixed chirality helps to elucidate the rules governing peptide and protein folding and stability. By systematically replacing L-amino acids with D-isomers, scientists can analyze the effects on molecular interactions and biological activity, which is crucial for designing peptides with enhanced therapeutic properties. nih.govacs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22N2O4 | nih.gov |

| Molecular Weight | 294.35 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Topological Polar Surface Area | 113 Ų | nih.gov |

| CAS Number | 3303-29-5 | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315474 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-29-5 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for D Leucyl L Tyrosine and Its Analogues

Chemoenzymatic Synthesis Approaches for D-Leucyl-L-tyrosine

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. This approach is particularly advantageous for creating stereospecific peptide bonds, as enzymes can distinguish between different enantiomers of amino acids. ubc.canih.govd-nb.info

Utilizing Proteases and Hydrolases for Dipeptide Formation

Proteases and hydrolases, which normally break down proteins, can be used in reverse to form peptide bonds under specific, non-aqueous conditions. sci-hub.se This process, known as enzymatic peptide synthesis, leverages the high specificity of enzymes to create dipeptides with defined stereochemistry, minimizing side reactions and the need for extensive protecting group strategies. ubc.catandfonline.com Enzymes like papain and thermolysin have been successfully used to catalyze the formation of dipeptides. ubc.camdpi.com For instance, papain has been used in the oligomerization of various amino acids, including leucine (B10760876) and tyrosine. mdpi.com Similarly, thermolysin has been employed to synthesize precursors of the artificial sweetener aspartame, which is also a dipeptide. ubc.ca The choice of enzyme is critical, as it dictates the specificity of the peptide bond formed. nih.gov

Optimization of Reaction Conditions: Solvent Effects and pH

The efficiency of chemoenzymatic synthesis is highly dependent on the reaction environment. Key factors that require optimization include the choice of solvent, pH, and temperature. ubc.cacreative-peptides.com

Solvent Effects: The presence of organic solvents can shift the thermodynamic equilibrium of the reaction to favor synthesis over hydrolysis. sci-hub.se This is particularly important for amino acids with low water solubility, such as tyrosine. sci-hub.se Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols have been used to improve the solubility of reactants and increase product yield. creative-peptides.comdcu.ie For example, the synthesis of a precursor to Glycyl-L-tyrosine was successfully achieved in the presence of 60% (v/v) DMSO, reaching a maximum equilibrium yield of 81.9%. sci-hub.se However, the choice and concentration of the organic solvent must be carefully managed, as high concentrations can lead to enzyme inactivation. ubc.cadcu.ie

pH Control: The pH of the reaction medium is another critical parameter. It affects the ionization state of the amino acids and the catalytic activity of the enzyme. creative-peptides.com For many proteases, optimal activity for synthesis is observed under slightly alkaline conditions. tandfonline.com However, the ideal pH can vary depending on the specific enzyme and substrates used. For instance, in the synthesis of Z-L-Asp-Tyr-OMe catalyzed by thermolysin, a pH of 5.1 was used. ubc.ca The "pH memory" of an enzyme, where its catalytic activity in an organic solvent reflects the pH of the last aqueous solution it was in, is also an important consideration. dcu.ie

Table 1: Factors Affecting Chemoenzymatic Peptide Synthesis

| Factor | Effect on Synthesis | Example |

|---|---|---|

| Enzyme Choice | Determines specificity of peptide bond formation. | Papain used for oligomerization of leucine and tyrosine. mdpi.com |

| Solvent | Shifts equilibrium towards synthesis, improves solubility. | 60% DMSO used for Gly-Tyr precursor synthesis. sci-hub.se |

| pH | Affects enzyme activity and substrate ionization. | Optimal pH for some proteases is alkaline. tandfonline.com |

| Temperature | Influences reaction rate and enzyme stability. | Optimal temperature for a specific synthesis was 40 °C. sci-hub.se |

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing dipeptides with a specific stereochemical configuration, such as this compound. Enzymes are inherently chiral and can differentiate between D- and L-amino acids, making them ideal catalysts for such transformations. ubc.ca This stereospecificity eliminates racemization, a common issue in chemical synthesis methods. ubc.ca

Strategies for enantioselective synthesis often involve the use of enzymes that can selectively act on one enantiomer in a racemic mixture or directly synthesize a chiral product from a prochiral substrate. nih.gov For example, D-amino acid transaminases have been used for the asymmetric synthesis of various D-amino acids, including D-leucine and D-tyrosine, with an enantiomeric excess exceeding 99%. researchgate.net Another approach involves a cinchona alkaloid-catalyzed aza-Henry reaction to produce D-amino amides from aliphatic aldehydes. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides. mdpi.com In SPPS, the C-terminal amino acid is attached to a solid resin support, and the peptide chain is elongated by sequentially adding protected amino acids. mdpi.commasterorganicchemistry.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each step. mdpi.com

For the synthesis of a specific dipeptide like this compound, the process would involve anchoring a protected L-tyrosine to the resin, followed by deprotection of its amino group and subsequent coupling with a protected D-leucine. The most common orthogonal protecting group strategy in modern SPPS is the use of Fmoc for the α-amino group and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.de The Fmoc group is removed with a base, typically piperidine, while the final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org

Recent advancements in SPPS include the development of wash-free processes that eliminate solvent-intensive washing steps, making the synthesis more efficient and environmentally friendly. nih.gov

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out the reaction in a homogeneous solvent system. ekb.eg While it can be more labor-intensive than SPPS due to the need for purification after each step, it is advantageous for large-scale synthesis and for peptides that are difficult to synthesize on a solid support. creative-peptides.com

The fundamental principle involves the formation of a peptide bond between two amino acids, which is a condensation reaction. ekb.eg To control the reaction and prevent unwanted side reactions, protecting groups are essential. ekb.eg

Strategies for Protecting Group Implementation and Removal

The use of protecting groups is a cornerstone of peptide synthesis, preventing the reactive functional groups of amino acids from undergoing unwanted reactions. nih.gov In the synthesis of this compound, the α-amino group of D-leucine and the carboxylic acid group of L-tyrosine must be protected to ensure the formation of the correct peptide bond. masterorganicchemistry.com Additionally, the phenolic hydroxyl group of tyrosine's side chain needs protection to prevent O-acylation. acs.org

A common strategy is orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. wikipedia.org For example, the Fmoc group can be used to protect the amino group and is removed by a base, while a benzyl (B1604629) (Bzl) group might protect the carboxyl group and is removed by hydrogenolysis. wikipedia.org The tert-butyl (tBu) group is often used to protect the hydroxyl group of tyrosine and is cleaved by acid. wikipedia.org

Common protecting groups used in peptide synthesis include:

For amino groups: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). jocpr.com

For carboxyl groups: Benzyl (Bzl) and tert-butyl (tBu) esters. wikipedia.org

For tyrosine's hydroxyl group: tert-butyl (tBu) ether. wikipedia.org

The choice of coupling reagents is also critical to facilitate the amide bond formation efficiently and with minimal racemization. Reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure are often used. nih.gov

Table 2: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |

|---|---|---|---|

| α-Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.dewikipedia.org |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) iris-biotech.de |

| Carboxyl Group | Benzyl ester | Bzl | Hydrogenolysis wikipedia.org |

| Hydroxyl Group (Tyr) | tert-Butyl ether | tBu | Acid (e.g., TFA) wikipedia.org |

Coupling Reagents and Their Impact on Yield and Purity

The formation of the peptide bond between D-leucine and L-tyrosine is a condensation reaction that requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of the other. acs.orgiris-biotech.de The choice of coupling reagent is a pivotal factor that directly influences the reaction's efficiency, yield, and the purity of the resulting this compound. acs.orgjpt.com Several classes of coupling reagents are utilized in peptide synthesis, each with distinct characteristics.

Common Classes of Coupling Reagents in Peptide Synthesis:

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are known for high coupling efficiency and a low risk of racemization. jpt.com

Uronium/Aminium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.orgjpt.com These are highly effective and popular choices, known for their ability to promote rapid and efficient coupling with minimal side reactions. acs.orgacs.org For instance, the use of HOBt/DIC as coupling reagents in solid-phase peptide synthesis (SPPS) has been reported to achieve yields greater than 90%.

Table 1: Impact of Coupling Reagent Classes on Peptide Synthesis

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Cost-effective, efficient for small to medium scale. americanpeptidesociety.org | Can lead to racemization and by-product formation. jpt.comamericanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization risk. jpt.com | More expensive, may require stricter handling. jpt.com |

| Uronium/Aminium Salts | HATU, HBTU | High efficiency, minimal side reactions. acs.org | Some reagents may have stability or safety concerns. iris-biotech.deacs.org |

Purification and Isolation Methodologies for this compound

Following synthesis, the crude product contains the target this compound along with unreacted starting materials, by-products from side reactions, and residual coupling agents. bachem.com Therefore, robust purification and isolation procedures are essential to obtain the dipeptide at the required purity. Chromatographic techniques are the cornerstone of peptide purification. polypeptide.com

Key Purification Techniques:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and standard method for peptide purification. bachem.compolypeptide.com The separation is based on the hydrophobicity of the components. nih.gov A non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent like trifluoroacetic acid (TFA). bachem.compolypeptide.com By gradually increasing the concentration of the organic solvent (a gradient), compounds are eluted based on their hydrophobicity, allowing for the separation of the desired peptide from impurities. bachem.com RP-HPLC can achieve purities greater than 98%.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. polypeptide.comnih.gov The peptide solution is passed through a column containing a charged stationary phase (either an anion or cation exchanger). By changing the pH or salt concentration of the mobile phase, the interaction between the peptide and the stationary phase is altered, leading to the elution and separation of the target peptide. polypeptide.com IEC is particularly useful as an initial capture step to significantly increase the purity of the peptide from a crude mixture. polypeptide.com For example, an initial IEC step can increase peptide purity from approximately 74% to about 96%. polypeptide.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, this method separates molecules based on their size. nih.gov It is useful for removing impurities that are significantly different in size from the target dipeptide.

Chiral Chromatography: To ensure the stereochemical purity of this compound, chiral chromatography can be employed. This method uses a chiral stationary phase to separate diastereomers, such as the L-D and L-L dipeptides that could be formed during synthesis. researchgate.net For instance, distinct peaks for D- and L-tyrosine can be separated using a chiral column. researchgate.net

The choice and sequence of purification steps depend on the initial purity of the crude product and the final purity requirements. Often, a combination of methods, such as an initial ion-exchange step followed by a final polishing step with RP-HPLC, is used to achieve high purity. polypeptide.com After purification, the final step is typically lyophilization (freeze-drying) to remove the solvents and obtain the purified peptide as a stable, dry powder. bachem.com

Table 2: Overview of Purification Methodologies for Peptides

| Purification Method | Principle of Separation | Primary Application |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification, final polishing. bachem.compolypeptide.com |

| Ion-Exchange Chromatography (IEC) | Net Charge | Initial purification, removal of charged impurities. polypeptide.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates or small molecule impurities. nih.gov |

| Chiral Chromatography | Stereochemistry | Separation of diastereomers, ensuring stereochemical purity. researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of D Leucyl L Tyrosine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR, Raman) provide detailed insights into the atomic-level connectivity, functional group composition, and conformational preferences of D-Leucyl-L-tyrosine.

NMR spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. For a dipeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about through-bond and through-space atomic interactions.

The 1D ¹H and ¹³C NMR spectra provide the initial information regarding the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the D-leucine and L-tyrosine residues.

In the ¹H NMR spectrum, distinct signals are expected for the amide (NH), alpha-protons (α-H), side-chain protons, and aromatic protons. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum shows signals for the carbonyl carbons (C=O) of the peptide bond and the C-terminus, the alpha-carbons (α-C), the various side-chain carbons, and the aromatic carbons of the tyrosine residue. Based on data from the constituent amino acids and typical peptide values, the expected chemical shifts for this compound in a neutral aqueous solvent (e.g., D₂O) can be predicted. bmrb.io

Predicted ¹H NMR Chemical Shifts for this compound

| Residue | Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| D-Leucine | α-H | ~3.9 - 4.2 | Doublet of Doublets (dd) or Triplet (t) |

| β-H₂ | ~1.5 - 1.7 | Multiplet (m) | |

| γ-H | ~1.4 - 1.6 | Multiplet (m) | |

| δ-H₃ (x2) | ~0.9 | Doublet (d) | |

| Amide-H | ~8.0 - 8.5 | Doublet (d) | |

| L-Tyrosine | α-H | ~4.4 - 4.6 | Doublet of Doublets (dd) or Triplet (t) |

| β-H₂ | ~2.9 - 3.1 | Multiplet (m) | |

| Aromatic-H (2,6) | ~7.1 - 7.2 | Doublet (d) | |

| Aromatic-H (3,5) | ~6.8 - 6.9 | Doublet (d) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Residue | Carbon | Predicted Chemical Shift (ppm) |

|---|---|---|

| D-Leucine | C=O (Amide) | ~172 - 175 |

| α-C | ~53 - 55 | |

| β-C | ~40 - 42 | |

| γ-C | ~24 - 26 | |

| δ-C (x2) | ~21 - 23 | |

| L-Tyrosine | C=O (Carboxyl) | ~175 - 178 |

| α-C | ~55 - 58 | |

| β-C | ~37 - 39 | |

| Aromatic-C1 | ~128 - 130 | |

| Aromatic-C2,6 | ~130 - 132 | |

| Aromatic-C3,5 | ~115 - 117 | |

| Aromatic-C4 (C-OH) | ~155 - 157 |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations within each amino acid's spin system. For instance, the α-H of leucine (B10760876) would show a cross-peak with its β-H₂ protons, which in turn would correlate with the γ-H, and so on, allowing for the complete assignment of the leucine side chain. A similar network of correlations would be observed for the tyrosine residue.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct, one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the ¹H and ¹³C chemical shifts for that specific pair.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for piecing together the different spin systems and confirming the peptide backbone sequence. A key correlation expected for this compound would be a cross-peak between the α-H of the tyrosine residue and the carbonyl carbon of the leucine residue. This C-N bond connectivity confirms the peptide linkage and the sequence of the dipeptide.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | D-Leu α-H ↔ D-Leu β-H₂ | Leucine side-chain connectivity |

| COSY | L-Tyr α-H ↔ L-Tyr β-H₂ | Tyrosine side-chain connectivity |

| HSQC | D-Leu α-H ↔ D-Leu α-C | Direct C-H bond in Leucine |

| HSQC | L-Tyr Aromatic-H ↔ L-Tyr Aromatic-C | Direct C-H bonds in Tyrosine ring |

| HMBC | D-Leu Amide-H ↔ D-Leu C=O | Intra-residue peptide bond environment |

| HMBC | L-Tyr α-H ↔ D-Leu C=O | Peptide bond between Leucine and Tyrosine |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and the secondary structure of the peptide backbone.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, FTIR is especially useful for characterizing the peptide (amide) bond and the terminal functional groups. uwec.eduthermofisher.com The analysis of other tyrosine-containing dipeptides provides a strong basis for these assignments. nih.gov

Key vibrational bands include:

Amide A: Found around 3300 cm⁻¹, this band is primarily due to the N-H stretching vibration. Its position is sensitive to hydrogen bonding.

Amide I: This is the most intense absorption band for peptides, occurring in the 1600-1700 cm⁻¹ region. It arises mainly from the C=O stretching vibration of the amide backbone and is highly sensitive to the peptide's conformation.

Amide II: Located between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Other Bands: Vibrations from the carboxylic acid O-H and C=O, the phenolic O-H, and various C-H stretching and bending modes from the aliphatic and aromatic portions of the molecule will also be present.

Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide A) | Amide | ~3300 |

| O-H Stretch | Carboxylic Acid, Phenol (B47542) | 3500 - 2500 (broad) |

| C-H Stretch | Aliphatic, Aromatic | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1735 |

| C=O Stretch (Amide I) | Amide | ~1650 |

| N-H Bend / C-N Stretch (Amide II) | Amide | ~1540 |

| C=C Stretch | Aromatic Ring | ~1515, ~1450 |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. This makes it particularly effective for analyzing the aromatic side chain of tyrosine and the C-C backbone of the peptide. walshmedicalmedia.comresearchgate.net

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The tyrosine side chain gives rise to several strong and characteristic bands. A prominent band around 830-850 cm⁻¹ is a well-known marker for para-substituted benzene (B151609) rings. Other ring stretching modes appear near 1615 cm⁻¹.

Amide Bands: Amide I and Amide III (~1250-1350 cm⁻¹) bands are also observable in Raman spectra, providing conformational information.

Aliphatic C-H Vibrations: The leucine side chain will contribute to the C-H stretching region (~2800-3000 cm⁻¹) and bending/rocking modes at lower frequencies.

Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic, Aromatic | 3100 - 2850 |

| Amide I | Amide Backbone | ~1660 |

| Aromatic Ring Stretch | Tyrosine Side Chain | ~1615 |

| Amide III | Amide Backbone | ~1270 |

| Aromatic Ring Breathing | Tyrosine Side Chain | ~830 - 850 |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful non-destructive techniques used to probe the electronic structure and chirality of molecules. The spectroscopic properties of this compound in the near-UV region are dominated by the phenolic side chain of the L-tyrosine residue, which acts as the primary chromophore. d-nb.infonih.govnih.gov

UV-Vis Spectroscopy: The UV absorption spectrum of this compound is expected to show characteristic peaks arising from the π → π* transitions of the tyrosine aromatic ring. nih.govspringernature.com In a neutral aqueous solution, tyrosine typically exhibits absorption maxima around 275 nm and a more intense peak at approximately 222 nm. nih.gov The exact position and intensity of these bands can be sensitive to the local environment, including solvent polarity, pH, and molecular conformation, which influences the electronic state of the chromophore. For instance, the ionization of the phenolic hydroxyl group at alkaline pH results in a significant red shift of the absorption peaks to around 295 nm and 242 nm, a phenomenon that can be used to study the pKa of the tyrosine residue within the dipeptide. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the chirality and secondary structure of the molecule. Since this compound is a chiral molecule, composed of a D-amino acid and an L-amino acid, it is CD-active. The near-UV CD spectrum (250-340 nm) is primarily influenced by the L-tyrosine residue. springernature.com The tyrosyl CD bands can be used to study the tertiary structure and conformational preferences of the dipeptide in solution. nih.gov The sign and magnitude of the CD signal are highly sensitive to the dihedral angles of the peptide backbone and the orientation of the tyrosine side chain, making CD an excellent tool for conformational analysis.

| Spectroscopic Technique | Expected λmax (nm) | Origin of Transition | Information Gained |

| UV-Vis Absorption | ~275 nm, ~222 nm | π → π* (Tyrosine) | Presence of tyrosine chromophore, concentration, environmental effects (pH, solvent) |

| Circular Dichroism (CD) | 250-340 nm | Tyrosine side-chain transitions | Chirality, conformational preferences, side-chain orientation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like peptides by transferring them from solution to the gas phase as intact ions, typically protonated molecules [M+H]⁺. nih.govresearchgate.net For this compound (molecular formula C₁₅H₂₂N₂O₄, average mass 294.35 Da), ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z of approximately 295.16. chemspider.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of peptides in MS/MS typically occurs at the peptide bond, resulting in b- and y-type ions. Other characteristic fragmentations include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as fragmentation of the amino acid side chains. researchgate.net

For this compound, the protonated precursor ion at m/z 295.16 would be expected to yield specific fragment ions. The most abundant product ion for tyrosine-containing peptides often corresponds to the loss of the carboxylic acid group. researchgate.net Another significant fragmentation pathway involves the cleavage of the peptide bond. The fragmentation of the tyrosine side chain is also a key indicator. researchgate.net

Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Loss |

|---|---|---|

| 295.16 | 278.15 | [M+H - NH₃]⁺ |

| 295.16 | 250.15 | [M+H - COOH]⁺ |

| 295.16 | 182.08 | y₁ ion (Tyrosine) |

| 295.16 | 163.04 | [y₁ - NH₃]⁺ |

| 295.16 | 136.08 | [y₁ - H₂O - CO]⁺ |

| 295.16 | 114.11 | b₁ ion (Leucine) |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

These techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a non-destructive technique that provides unambiguous, high-resolution information about the atomic arrangement within a crystal lattice. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. carleton.edu

While a specific crystal structure for this compound is not publicly available, analysis of related compounds like L-tyrosine and other dipeptides provides insight into the expected structural features. icm.edu.plias.ac.in A crystal structure of this compound would reveal the precise conformation of the peptide backbone, the orientation of the leucine and tyrosine side chains, and how the molecules pack in the crystal lattice. It is expected that the structure would be stabilized by a network of hydrogen bonds involving the amino and carboxyl groups, as well as the hydroxyl group of the tyrosine residue. nih.gov

Hypothetical Crystallographic Data for this compound (based on related structures)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Interactions | Intermolecular hydrogen bonding network, potential π-stacking of tyrosine rings |

| Conformation | Torsion angles of the peptide backbone (φ, ψ) and side chains (χ) |

Powder X-ray Diffraction (XRD) for Polymorphism and Self-Assembled Structures

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. It is particularly useful for identifying different crystalline phases (polymorphs) and characterizing the structure of self-assembled materials. nih.govcardiff.ac.uk Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint."

Amino acids and peptides, including L-tyrosine, are known to exhibit polymorphism and to form self-assembled structures like fibrils and nanoribbons. nih.govd-nb.infonih.gov It is plausible that this compound also forms such structures. PXRD can be used to study these phenomena. For instance, different polymorphs of this compound would yield distinct diffraction patterns, allowing for their identification and characterization. nih.gov When this compound self-assembles into ordered structures, PXRD patterns can provide information about the molecular packing, such as the spacing between stacked aromatic rings (π–π stacking), which often gives rise to characteristic diffraction peaks. d-nb.info Studies on L-tyrosine have shown that chirality can significantly affect molecular packing and the resulting XRD patterns of self-assembled fibrils. d-nb.info

Cryo-Electron Microscopy (Cryo-EM) for Self-Assembled States

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules and their assemblies in a near-native, hydrated state. rcsb.orgbiorxiv.org The sample is rapidly frozen in a thin layer of vitreous ice, preserving its structure for imaging in the electron microscope.

Stereochemical Considerations in D Leucyl L Tyrosine Research

Impact of D-Amino Acid Residues on Dipeptide Properties

The presence of a D-amino acid residue in a dipeptide fundamentally alters its three-dimensional structure compared to its all-L-amino acid counterpart. biopharmaspec.com While L-amino acids are the common building blocks of proteins in most living organisms, the inclusion of D-amino acids can confer unique properties. biopharmaspec.comnih.gov For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation. biopharmaspec.comfrontiersin.org This enhanced stability is a direct consequence of the stereospecificity of proteases, which are typically adapted to recognize and cleave peptide bonds between L-amino acids. biopharmaspec.com

Comparative Studies with L-Leucyl-L-tyrosine and other Stereoisomers

Comparative studies between D-Leucyl-L-tyrosine and its stereoisomer, L-Leucyl-L-tyrosine, reveal significant differences in their interactions with enzymes. One of the most striking distinctions is observed in their susceptibility to enzymatic hydrolysis. While pancreatic carboxypeptidase hydrolyzes both this compound and L-Leucyl-L-tyrosine at comparable rates, the acylation of these dipeptides leads to dramatically different outcomes. acs.orgresearchgate.net Acylation of L-Leucyl-L-tyrosine can increase its hydrolysis rate by 50- to 200-fold. acs.org In stark contrast, acylated this compound becomes almost entirely resistant to the action of carboxypeptidase. acs.org This suggests that while the enzyme can accommodate a D-amino acid at the N-terminal position of an unacylated dipeptide, the combination of acylation and the D-configuration creates a structure that is no longer a suitable substrate for the enzyme. acs.org

The separation of stereoisomers like this compound and L-Leucyl-L-tyrosine is often achieved using chiral chromatography techniques. nih.govrsc.orggoogle.comchemistrydocs.com These methods rely on chiral stationary phases that interact differently with each stereoisomer, allowing for their separation and quantification. nih.govjst.go.jp The differential interaction is based on the distinct three-dimensional arrangement of atoms in each isomer. nih.gov

Table 1: Comparative Hydrolysis of Leucyl-Tyrosine Stereoisomers by Pancreatic Carboxypeptidase

| Substrate | Modification | Relative Hydrolysis Rate | Resistance to Hydrolysis |

|---|---|---|---|

| L-Leucyl-L-tyrosine | Unmodified | Hydrolyzed | - |

| This compound | Unmodified | Hydrolyzed at a similar rate to L-Leucyl-L-tyrosine acs.orgresearchgate.net | - |

| L-Leucyl-L-tyrosine | Acylated | 50-200 fold increase acs.org | Low |

Chiral Recognition and Selectivity in Enzymatic and Interaction Studies

Chiral recognition is a fundamental principle in biochemistry, where enzymes and receptors can distinguish between stereoisomers. acs.org The specific spatial arrangement of functional groups in a molecule is critical for its interaction with biological macromolecules. nih.gov

In the context of this compound, enzymatic studies highlight this selectivity. As mentioned, while carboxypeptidase can hydrolyze the unmodified dipeptide, acylation introduces a level of stereospecificity that renders the D-isomer resistant. acs.org This indicates that the active site of the enzyme has stringent requirements for the stereochemistry of the N-terminal amino acid, especially when an acyl group is present. acs.orgresearchgate.net This finding underscores that for optimal enzymatic activity, not only the C-terminal residue but also the adjacent amino acid must be correctly oriented within the enzyme's active site. acs.org

The hydrolysis of peptides is a key process in many biological functions, and the rate of this hydrolysis can be significantly influenced by the stereochemistry of the constituent amino acids. nih.govagriculturejournals.czoup.comscielo.br Studies on other D-amino acid-containing peptides have shown that their presence can inhibit enzymatic degradation. mdpi.com

The ability to discriminate between enantiomers is not limited to enzymes. Chiral recognition is also the basis for various analytical techniques used to separate and identify stereoisomers. mdpi.comnih.gov For instance, chiral nanozymes have been developed that exhibit stereoselectivity in catalyzing reactions involving D- and L-amino acids, allowing for their differentiation. mdpi.comsemanticscholar.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| L-Leucyl-L-tyrosine |

| D-leucine |

| L-tyrosine |

| L-leucine |

| Pancreatic carboxypeptidase |

| L-Leucyl-L-leucine methyl ester |

| D-alanine |

| L-alanine |

| D-aminoacyl-tRNA-deacylase |

| Tyrosyl-tRNA synthetase (TyrRS) |

| Alanyl-tRNA synthetase (AlaRS) |

| Glycine (B1666218) |

| L-isoleucine |

| L-alloisoleucine |

| Valine |

| D-lysine |

| D-arginine |

| L-2,4-diaminobutanoic acid |

| L-2,3-diaminopropionic acid |

| L-homoarginine |

| 4-aminobutanoic acid |

| L-thienylalanine |

| Threonine |

| Tryptophan |

| β-D-Glucose |

| L-Ribose |

| D-Ribose |

| β-D-GalNAc |

| cyclo(L-leucyl-L-leucyl) |

| D-Tyrosine |

| D-Serine |

| D-Proline |

| D-Phenylalanine |

| D-Methionine |

| D-Isoleucine |

Interactions and Complexation Studies of D Leucyl L Tyrosine

Metal Ion Complexation Dynamics and Stereoselectivity

The optical activity of dipeptides like D-Leucyl-L-tyrosine is known to influence chemical equilibria, leading to differences in pK values and the stability constants of their metal complexes compared to their diastereomers. researchgate.netkyoto-u.ac.jpkyoto-u.ac.jp Potentiometric studies have been employed to investigate the aqueous solution equilibria of diastereoisomeric dipeptides, including this compound, with metal ions such as copper(II) and nickel(II). researchgate.netresearchgate.netresearchgate.net These studies have revealed significant differences in the formation of various ionic species between the diastereoisomers of both the free peptides and their metal complexes. researchgate.netresearchgate.netresearchgate.net

Kinetic studies, particularly using the temperature jump method, have provided quantitative insights into the stereoselectivity of complexation reactions involving this compound. kyoto-u.ac.jpkyoto-u.ac.jp Research on the complexation with nickel(II) ions has shown that the stereoselective effects are most prominent in the dissociation phase of the reaction. researchgate.net

The rate of formation for the initial complex (NiA+) with this compound is, within experimental error, the same as for its L-L diastereomer. researchgate.netkyoto-u.ac.jp However, a notable difference is observed in the dissociation rates. The dissociation rate constant (k_r) for the Ni(II) complex of this compound is approximately one-third of that for the L-Leucyl-L-tyrosine complex. researchgate.netkyoto-u.ac.jp This indicates that the D-L configuration forms a more kinetically stable initial complex with Ni(II) compared to the L-L configuration. researchgate.net These findings suggest that the rate-determining step for formation is likely the initial unidentate binding involving water dissociation from the metal's hydration shell, which is less sensitive to the ligand's stereochemistry. kyoto-u.ac.jp The stereoselectivity manifests in the stability and dissociation of the formed chelate. researchgate.netkyoto-u.ac.jp

| Dipeptide | Formation Rate Constant, kf (M-1s-1) | Dissociation Rate Constant, kr (s-1) |

|---|---|---|

| This compound | 2.4 x 103 | 0.45 |

| L-Leucyl-L-tyrosine | 2.2 x 103 | 1.3 |

In metal complexes, dipeptides like this compound typically function as bidentate or tridentate ligands. Coordination generally involves the N-terminal amino group and the oxygen atom of the peptide carbonyl group. mckendree.edunih.gov Upon deprotonation of the peptide amide proton at higher pH, the amide nitrogen can also participate in coordination, which is a common feature for peptide complexes. researchgate.net

The potential coordination sites in this compound are the amino nitrogen, the carboxylate oxygen atoms, the peptide carbonyl oxygen (and deprotonated nitrogen), and the phenolic hydroxyl group of the tyrosine residue. mckendree.eduresearchgate.net Studies on L-tyrosine and its derivatives with various transition metals confirm that the amino nitrogen, carboxylic oxygen, and phenolic oxygen are the primary binding sites. mckendree.eduajol.info In some Schiff base complexes derived from L-tyrosine, the ligand acts in a tridentate fashion, binding through the azomethine nitrogen, a carboxylate oxygen, and the phenolic oxygen to form an octahedral geometry around the metal ion. ajol.info For dipeptides, it is common for the N-terminal amino group and the peptide linkage to bind to one metal center, while the C-terminal carboxylate group may bridge to an adjacent metal ion, potentially forming coordination polymers. researchgate.net

Non-Covalent Interactions in Aqueous and Organic Media

Non-covalent interactions are crucial in defining the conformation and stability of peptides in solution. For this compound, these include hydrogen bonding, π-π stacking, and hydrophobic interactions, which are influenced by the surrounding medium.

This compound possesses multiple functional groups capable of forming hydrogen bonds: the N-terminal amino group (-NH3+), the C-terminal carboxylate group (-COO-), the amide linkage (-CONH-), and the phenolic hydroxyl group (-OH) of the tyrosine side chain. mckendree.edu These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intramolecular hydrogen bonds that stabilize specific conformations or intermolecular hydrogen bonds with solvent molecules (like water) or other solute molecules. rsc.org In aqueous solutions, the interaction with water molecules is extensive, influencing the peptide's solubility and conformational equilibrium. The formation of hydrogen bonds is considered a predominant mode of interaction for tyrosine-containing molecules. rsc.org

The aromatic ring of the tyrosine side chain in this compound provides a site for potential π-π stacking interactions. These interactions can occur between two peptide molecules, leading to aggregation, or intramolecularly with other aromatic moieties if present. In the context of metal complexes, an interaction between the d-orbitals of a metal ion, such as copper, and the π-electrons of a C-terminal aromatic ring has been suggested in related dipeptide systems. researchgate.net This indicates the electronic availability of the tyrosine ring for such non-covalent interactions. However, the occurrence and strength of π-π stacking are highly dependent on the specific conformation and environment of the peptide.

The isobutyl side chain of the D-leucine residue is nonpolar and hydrophobic. In aqueous environments, this side chain tends to minimize its contact with water molecules, driving hydrophobic interactions. This effect can lead to the association of the nonpolar side chain with other hydrophobic regions, either on the same molecule (intramolecular) or on adjacent molecules (intermolecular). Thermodynamic studies on diastereomeric dipeptide-copper(II) complexes have suggested that hydrophobic bonding between the side chains is a key reason for observed stereoselectivity. researchgate.net Specifically, this non-covalent interaction is more favorable in L,L-diastereoisomers where the side chains are positioned on the same side of the coordination plane, allowing for effective interaction. researchgate.net This principle suggests that the relative orientation of the hydrophobic leucine (B10760876) side chain and the aromatic tyrosine side chain in this compound is a critical determinant of its conformational preferences and interaction energies in aqueous media.

Biochemical and Enzymatic Transformations of D Leucyl L Tyrosine

Enzymatic Hydrolysis and Proteolytic Stability of D-Leucyl-L-tyrosine

This compound, a dipeptide containing a D-amino acid at the N-terminus, exhibits considerable resistance to hydrolysis by many common proteases and peptidases. aropath.org This stability stems from the stereospecific requirements of most proteolytic enzymes, which are typically adapted to hydrolyze peptide bonds between L-amino acids. worthington-biochem.com The presence of a D-amino acid at the N-terminal position can sterically hinder the proper positioning of the substrate in the active site of enzymes that show high specificity for L-isomers, such as chymotrypsin, which preferentially cleaves peptide bonds involving L-isomers of tyrosine, phenylalanine, and tryptophan. worthington-biochem.comnih.gov

Research has shown that peptides containing D-amino acids are generally less susceptible to degradation by enzymes like aminopeptidase (B13392206) M, which hydrolyzes peptides from the N-terminus. nih.gov The enzyme's activity can be significantly slowed or stopped when it encounters a D-amino acid residue. nih.gov This inherent resistance to enzymatic breakdown makes D-L dipeptides like this compound more stable in biological environments compared to their L-L counterparts.

The activity of peptidases is highly dependent on the stereochemistry of their substrates. Enzymes demonstrate a distinct preference for dipeptides composed entirely of L-amino acids. For instance, studies on intestinal absorption, which involves brush border and cytoplasmic peptidases, revealed that the uptake and subsequent hydrolysis of D-D dipeptides are significantly slower than for L-L dipeptides. karger.com The absorption rates for mixed isomers, such as D-L and L-D configurations, were found to be intermediate between those of the D-D and L-L forms. karger.com

Specifically, some enzymes show a marked inability to hydrolyze peptides with a D-amino acid at the N-terminus, while being able to cleave those with a D-amino acid at the C-terminus. An enzyme purified from pig kidney cortex, tentatively identified as renal membrane dipeptidase, showed high activity toward dipeptides with a C-terminal D-amino acid but acted poorly on substrates with an N-terminal D-amino acid. nih.gov This demonstrates that the position of the D-amino acid within the peptide chain is a critical determinant of enzyme activity.

Conversely, certain microbial enzymes exhibit D-stereospecificity, meaning they preferentially act on peptides containing D-amino acids. jmb.or.kr For example, a D-stereospecific dipeptidase from Bacillus sp. was identified that could hydrolyze D-Ala-D-Ala. jmb.or.kr Other enzymes, like a D-stereospecific amidohydrolase from Streptomyces sp., have been shown to preferentially use D-aminoacyl derivatives as acyl donors in peptide synthesis reactions, highlighting the diverse stereospecific capabilities found in nature. nih.govnih.gov

Several enzymes have been identified that can hydrolyze or interact with D-amino acid-containing peptides, including those with a D-L configuration.

Renal Membrane Dipeptidase: An enzyme purified from pig kidney brush border membranes has been shown to hydrolyze various dipeptides. nih.gov This enzyme, with an optimal pH of 7.8, acts on dipeptides with a D-amino acid at the C-terminus but is a poor substrate for those with a D-amino acid at the N-terminus. nih.gov Its activity is inhibited by metal ion chelators and cilastatin. nih.gov

Carboxypeptidase A (CPA): This metalloenzyme's activity on glycyl-L-tyrosine is pH-dependent; it acts as a substrate at low pH but an inhibitor at high pH. nih.gov While CPA typically shows specificity for C-terminal L-amino acids, its efficacy can be influenced by modifications to the substrate, such as adding a bulky N-blocking group, which can enhance hydrolysis. researchgate.net

D-stereospecific Amidohydrolase: An enzyme from Streptomyces sp. demonstrates the ability to synthesize DL-configuration dipeptides. nih.govnih.gov It preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids as acceptors, showcasing a unique stereoselectivity that can be harnessed for peptide synthesis. nih.govnih.gov

Thermolysin: This enzyme's catalytic action is bidirectional and depends on the substrate. chinesechemsoc.org It generally favors substrates with a hydrophilic amino acid at the first position and a hydrophobic one at the second. chinesechemsoc.org Its primary cleavage site is the terminal hydrophobic or bulky amino side chains. chinesechemsoc.org

Table 1: Enzyme Specificity towards Dipeptide Stereoisomers

| Enzyme/System | Source | Substrate Example(s) | Observed Specificity | Citation(s) |

|---|---|---|---|---|

| Intestinal Peptidases | Rat | Ala-Phe, Leu-Leu isomers | L-L > L-D/D-L > D-D. D-D absorption is 0.5-5% of L-L. | karger.com |

| Renal Membrane Dipeptidase | Pig Kidney Cortex | Gly-D-Ala, Dipeptides | Hydrolyzes peptides with C-terminal D-amino acids; poor substrate for N-terminal D-amino acids. | nih.gov |

| D-stereospecific Amidohydrolase | Streptomyces sp. | D/L-aminoacyl derivatives | Prefers D-aminoacyl derivatives as acyl donors and L-amino acids as acceptors for synthesis. | nih.govnih.gov |

| Aminopeptidase M | General | N-terminal D-amino acids | Digestion is sterically hindered and stops upon reaching a D-amino acid. | nih.gov |

| Carboxypeptidase A | Bovine Pancreas | Glycyl-L-tyrosine | Activity is pH-dependent; acts as a substrate at low pH and an inhibitor at high pH. | nih.gov |

Role of this compound in Peptide Biosynthesis and Degradation Pathways

Dipeptides containing D-amino acids are not synthesized through standard ribosomal protein synthesis. Instead, their formation often involves non-ribosomal peptide synthetases (NRPSs) or specific enzymatic reactions. nih.gov For example, the biosynthesis of certain antibiotics involves the adenylation of L-tyrosine, a key step that can be influenced by MbtH-like proteins, followed by its incorporation into a peptide chain. nih.gov While this process relates to L-tyrosine, the synthesis of a D-L dipeptide would require specific enzymes capable of incorporating a D-amino acid. D-alanine-D-alanine ligase is one such enzyme that, despite its name, can show broad substrate specificity for other D-amino acids, participating in the synthesis of D-amino acid-containing peptides. researchgate.net

In degradation pathways, the presence of a D-amino acid in a peptide like this compound confers resistance to many common peptidases. aropath.orgnih.gov The typical degradation pathway for L-tyrosine involves its conversion to p-hydroxyphenylpyruvate and eventually to fumarate (B1241708) and acetoacetate. nih.govresearchgate.netnih.govwikidoc.org However, the breakdown of this compound would first require hydrolysis of the peptide bond. Given the resistance to many standard proteases, its degradation likely depends on specialized enzymes, such as the D-stereospecific peptidases found in certain microorganisms or specific renal enzymes. nih.govjmb.or.kr Once hydrolyzed, the released D-leucine and L-tyrosine would enter their respective metabolic pathways. The degradation of D-amino acids often involves a D-amino acid oxidase, which converts the D-amino acid to its corresponding keto acid. aropath.org

Influence on Metabolic Pathways and Precursor Roles (General Biochemical Mechanisms)

The hydrolysis of this compound releases D-leucine and L-tyrosine, directly impacting the cellular and plasma pools of these amino acids. Studies using the related dipeptide glycyl-L-tyrosine in phenylalanine-deficient rats showed that its parenteral administration effectively maintained intracellular and extracellular tyrosine pools, promoting normal growth and nitrogen balance. nih.gov This suggests that this compound could serve as a source of L-tyrosine, bypassing issues related to the poor solubility of free L-tyrosine in nutritional solutions. nih.gov

The released L-tyrosine can then participate in its numerous metabolic roles. The dynamics of the amino acid pool are crucial, as the availability of precursors like L-tyrosine can affect the synthesis of vital compounds. nih.gov The other product, D-leucine, would enter the D-amino acid pool. The presence of excess D-leucine could potentially compete with other amino acids for transport or enzymatic processes, although the specifics regarding D-leucine are less characterized than for other D-amino acids like D-serine or D-alanine.

Once hydrolyzed, the constituent amino acids of this compound can act as precursors in various biochemical pathways.

L-Tyrosine: L-tyrosine is a critical precursor for the synthesis of several key biomolecules. consensus.appdrugbank.com It is hydroxylated by tyrosine hydroxylase to form L-DOPA, the rate-limiting step in the production of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govwikipedia.org L-tyrosine is also a precursor for thyroid hormones (thyroxine) and the pigment melanin. wikidoc.orgdrugbank.com Therefore, the delivery of L-tyrosine via this compound can fuel these essential pathways.

D-Leucine: The metabolic fate of D-leucine is less defined than that of L-leucine. D-amino acids in general can be metabolized by D-amino acid oxidases into their corresponding α-keto acids. aropath.org In this case, D-leucine would be converted to α-ketoisocaproate, the same keto acid produced from L-leucine transamination. This α-ketoisocaproate can then be further metabolized, potentially entering pathways for energy production or being re-aminated to form L-leucine, thereby linking the D- and L-amino acid pools.

Table 2: Products of this compound Hydrolysis and their Precursor Roles

| Hydrolysis Product | Subsequent Biochemical Role | Key Products/Pathways | Citation(s) |

|---|---|---|---|

| L-Tyrosine | Precursor for Neurotransmitters | Dopamine, Norepinephrine, Epinephrine | nih.govconsensus.appwikipedia.org |

| Precursor for Hormones | Thyroid Hormones (Thyroxine) | wikidoc.orgdrugbank.com | |

| Precursor for Pigments | Melanin | wikidoc.org | |

| Protein Synthesis | Incorporation into proteins | drugbank.com | |

| D-Leucine | Metabolism via D-amino acid oxidase | α-ketoisocaproate | aropath.org |

| Potential conversion to L-leucine | Re-amination of α-ketoisocaproate |

Interaction with Transporters and Binding Proteins

The cellular uptake and transport of dipeptides are primarily mediated by specific transporter proteins. The interaction of this compound with these transporters is largely influenced by the stereochemistry of its constituent amino acids. The principal transporters involved in dipeptide and amino acid transport include the peptide transporters PEPT1 and PEPT2, as well as the L-type amino acid transporter 1 (LAT1).

Peptide transporters of the Solute Carrier 15 (SLC15) family, which includes PEPT1 and PEPT2, are crucial for the absorption of di- and tripeptides. guidetopharmacology.orgresearchgate.net These transporters exhibit a high degree of stereoselectivity, with a distinct preference for peptides composed of L-amino acids. ebi.ac.ukfrontiersin.org Research indicates that while peptides containing L-amino acids have a high affinity for these transporters, those with D-amino acid residues are generally not absorbed. mdpi.com Specifically for PepT2, it has been reported that peptides containing D-stereoisomers are not transported. mdpi.com The presence of a D-amino acid at the N-terminus, as in this compound, is known to weaken the binding affinity to peptide binding proteins like DppA. researchgate.net This suggests that this compound is likely a poor substrate for PEPT1 and PEPT2.

The L-type amino acid transporter 1 (LAT1), a member of the Solute Carrier 7 (SLC7) family, is responsible for the transport of large neutral amino acids, including L-leucine and L-tyrosine. nih.govsolvobiotech.comnih.gov LAT1 functions as an antiporter and is crucial for the transport of these amino acids across biological membranes, such as the blood-brain barrier. nih.govsolvobiotech.com While LAT1 transports individual L-amino acids, its ability to transport dipeptides is generally limited. Furthermore, studies on LAT1 have shown stereoselectivity, with a preference for L-isomers of amino acids. kanazawa-u.ac.jp Although some D-amino acids can interact with LAT1, the affinity is often lower than for their L-counterparts. kanazawa-u.ac.jp Given that this compound is a dipeptide with a D-amino acid at the N-terminus, it is not expected to be a significant substrate for LAT1.

Research on other transport systems also points to a general discrimination against D-amino acid-containing peptides. For instance, studies on the dipeptide and tripeptide permease A (DtpA) in bacteria show a clear preference for peptides composed of L-amino acids. ebi.ac.uk

Table of Transporter Interactions with Related Compounds

| Transporter | Substrate(s) | Findings |

| PEPT1 (SLC15A1) | Di- and tripeptides | Low-affinity, high-capacity transporter with a preference for L-amino acids. nih.gov Peptides with D-amino acids are generally not transported. umich.edu |

| PEPT2 (SLC15A2) | Di- and tripeptides, D-Phe-L-Ala | High-affinity, low-capacity transporter. nih.govelifesciences.org Does not absorb peptides containing D-stereoisomers. mdpi.com |

| LAT1 (SLC7A5) | Large neutral L-amino acids (L-leucine, L-tyrosine) | Transports individual amino acids. nih.govnih.gov Shows stereoselectivity for L-isomers. kanazawa-u.ac.jp |

| DppA | Dipeptides | Binding is weakened by the presence of a D-amino acid. researchgate.net |

| DtpA | Di- and tripeptides | Shows a distinct preference for peptides composed of L-amino acids. ebi.ac.uk |

Supramolecular Chemistry and Self Assembly of D Leucyl L Tyrosine

Driving Forces for Self-Assembly: pH, Concentration, and Solvent Conditions

The self-assembly of peptides like D-Leucyl-L-tyrosine is a spontaneous process driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, aromatic stacking (π-π interactions), and electrostatic interactions. The final architecture of the self-assembled structures is highly sensitive to the surrounding conditions.

pH: The pH of the solution plays a critical role in dictating the ionization state of the amino and carboxyl groups of the dipeptide, as well as the phenolic hydroxyl group of the tyrosine residue. nih.govnih.gov These changes in charge distribution directly influence the electrostatic interactions between peptide molecules, which can either promote or hinder aggregation. nih.govresearchgate.net For instance, at different pH values, the net charge on the dipeptide will vary, leading to different modes of self-assembly. Studies on similar lipopeptides have shown that at acidic pH, where the molecules are positively charged, they tend to form micelles. In contrast, at basic pH, the deprotonation of functional groups can lead to the formation of more extended structures like nanofibers and nanotubes due to altered hydrogen bonding and electrostatic repulsion patterns. nih.gov

Concentration: The concentration of the dipeptide in solution is another key determinant of the self-assembly process. nih.gov At low concentrations, discrete, smaller aggregates may form. As the concentration increases, these smaller units can interact and grow into larger, more complex structures. For example, a study on a tetrapeptide showed that it formed discrete nanospheres at low concentrations, which then fused into microspheres as the peptide concentration was increased. nih.govacs.org This concentration-dependent growth is a common feature in the self-assembly of many peptide systems.

Solvent Conditions: The nature of the solvent significantly impacts the hydrophobic and solvophobic interactions that drive self-assembly. nih.gov In aqueous solutions, the hydrophobic leucine (B10760876) side chain and the aromatic tyrosine side chain will tend to be shielded from the water, promoting aggregation. The use of organic solvents or mixtures of water with organic solvents like acetonitrile (B52724) can alter the solubility of the dipeptide and modulate the strength of hydrophobic interactions, leading to different assembled morphologies. researchgate.net For some peptides, the presence of a small amount of water in an organic solvent is crucial for inducing gelation. researchgate.net The choice of solvent can thus be used to direct the self-assembly towards either hydrogels (in water) or organogels (in organic solvents). researchgate.netacs.org

| Driving Force | Effect on Self-Assembly of this compound and Similar Peptides |

| pH | Influences the ionization state of amino, carboxyl, and hydroxyl groups, altering electrostatic interactions and leading to different assembled structures (e.g., micelles at acidic pH vs. nanofibers at basic pH). nih.gov |

| Concentration | Higher concentrations generally lead to the formation of larger and more complex hierarchical structures from smaller, discrete aggregates. nih.govacs.org |

| Solvent | Modulates hydrophobic interactions and solubility, directing the formation of different morphologies such as hydrogels in water or organogels in organic solvents. researchgate.netacs.org |

Morphology of Self-Assembled Architectures

The interplay of the driving forces discussed above results in a rich variety of self-assembled morphologies for this compound and related peptides.

Peptides containing aromatic residues like tyrosine are known to form fibrillar nanostructures. d-nb.info These fibrils are elongated, thread-like structures with diameters on the nanometer scale. The formation of these fibrils is often driven by the stacking of aromatic rings and the formation of intermolecular hydrogen bonds, leading to the creation of β-sheet structures. nih.govnih.gov

Characterization of these nanostructures is typically performed using a combination of techniques:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the fibrillar morphology, allowing for the determination of their dimensions (length and width). acs.orgresearchgate.net

Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the fibril surface and can also be used to probe their mechanical properties, such as stiffness. d-nb.info

Spectroscopic Methods (e.g., Circular Dichroism, Thioflavin T fluorescence): These techniques are used to probe the secondary structure of the peptides within the assembled fibrils, often confirming the presence of β-sheets. nih.gov

| Nanostructure | Typical Dimensions | Key Driving Interactions |

| Fibrils | Nanometer-scale diameter, variable length | π-π stacking, hydrogen bonding (β-sheet formation) |

| Nanotubes | Hollow, cylindrical structures | Chirality-dependent packing, hydrogen bonding |

| Nanotapes | Flat, ribbon-like structures | Antiparallel β-sheet packing |

Under specific conditions of concentration, pH, and solvent, the self-assembled fibrils of this compound can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. researchgate.net When the solvent is water, the resulting material is a hydrogel . mdpi.com When an organic solvent is used, it is termed an organogel . researchgate.netacs.org

The formation of these gels is a hallmark of the hierarchical self-assembly process, where molecular-level interactions lead to the formation of nanofibers, which in turn create a macroscopic, functional material. The properties of these gels, such as their mechanical strength and thermal stability, are directly related to the density and connectivity of the fibrillar network. rsc.org

Beyond fibrils and gels, dipeptides can also self-assemble into highly ordered structures known as mesocrystals. These are superstructures composed of nanocrystals that are aligned in a specific crystallographic orientation. The formation of mesocrystals from peptide building blocks is a less common but significant manifestation of hierarchical self-assembly. Other ordered structures that can be formed include nanotubes, nanospheres, and crystalline flakes, depending on the specific peptide sequence and assembly conditions. d-nb.infonih.govacs.org

Influence of Chirality on Self-Assembly and Resulting Properties

Chirality, the "handedness" of the amino acid building blocks, is a fundamental factor that profoundly influences peptide self-assembly. nih.gov The use of a heterochiral dipeptide like this compound, which contains both a D- and an L-amino acid, introduces a structural perturbation compared to its homochiral (L-Leucyl-L-tyrosine or D-Leucyl-D-tyrosine) counterparts.

This difference in stereochemistry can lead to distinct packing arrangements at the molecular level, which then propagates to the macroscopic properties of the assembled structures. nih.govresearchgate.net For example, studies on other heterochiral dipeptides have shown that while they may still form fibrils or nanotubes, the intermolecular interactions and the resulting morphology can be subtly different from their homochiral analogues. researchgate.net In some cases, heterochirality can lead to the formation of more stable or uniform nanostructures compared to the homochiral versions. nih.gov Research on tyrosine enantiomers has demonstrated that L-tyrosine forms significantly more rigid fibrils than D-tyrosine or a racemic mixture, highlighting the impact of chirality on the mechanical properties of the resulting biomaterials. d-nb.info

| Chirality | Influence on Self-Assembly | Example of Resulting Property Difference |

| Homochiral (L-L or D-D) | Typically forms well-defined secondary structures like α-helices or β-sheets, leading to specific nanostructures. nih.gov | L-tyrosine fibrils exhibit higher rigidity (Young's modulus ~42 GPa) compared to D-tyrosine fibrils (~22 GPa). d-nb.info |

| Heterochiral (D-L or L-D) | Can disrupt or alter secondary structure formation, leading to different packing arrangements and morphologies (e.g., nanotapes instead of nanofibers). nih.gov | Subtle changes in the positioning of side chains can weaken intermolecular interactions between assembled nanotubes. researchgate.net |

| Racemic (Mixture of L-L and D-D or L-D and D-L) | Can lead to the formation of unique structures not observed with pure enantiomers, such as crystalline flakes instead of fibrils. d-nb.info | A racemic mixture of L- and D-phenylalanine formed crystalline flakes with a high Young's modulus. d-nb.info |

Modulating Self-Assembly via External Stimuli (e.g., Non-thermal Plasma)

The self-assembly of peptides can be influenced by external stimuli. One emerging technique is the use of non-thermal plasma (also known as cold atmospheric plasma or CAP). researchgate.netrsc.org CAP generates a mixture of reactive oxygen and nitrogen species (RONS) that can interact with the peptide molecules. nih.gov

These reactive species can induce chemical modifications on the peptide, such as the oxidation of the tyrosine residue. nih.gov This chemical alteration, along with the acidification of the solvent that often accompanies plasma treatment, can significantly change the charge distribution and hydrogen bonding capabilities of the dipeptide. nih.gov Consequently, CAP treatment can be used to modulate the self-assembly process, potentially leading to the formation of novel nanostructures or enhancing the size and complexity of the assembled architectures. researchgate.netrsc.org This approach offers a new avenue for controlling and designing peptide-based biomaterials. nih.gov

Computational and Theoretical Investigations of D Leucyl L Tyrosine

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space available to flexible molecules like dipeptides. By simulating the atomic motions over time, MD can reveal preferred structures, the dynamics of their interconversion, and interactions with the surrounding environment.